4-Amino-2,5-dichlorophenol
Overview
Description
4-Amino-2,5-dichlorophenol is an organic compound that belongs to the class of chlorophenols It is characterized by the presence of two chlorine atoms and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dichlorophenol typically involves the chlorination of 4-Aminophenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the phenol ring. The process may involve the use of chlorinating agents such as chlorine gas or sodium hypochlorite in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,5-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-Amino-2,5-dichlorophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides, insecticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-dichlorophenol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is known to interfere with microbial cell walls and enzyme functions.
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Comparison: 4-Amino-2,5-dichlorophenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-amino-2,5-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKXVCJBJCTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430751 | |
Record name | 4-Amino-2,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50392-39-7 | |
Record name | 4-Amino-2,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the synthetic process for 2,5-Dichloro-4-aminophenol as described in the provided research?
A1: The synthesis of 2,5-Dichloro-4-aminophenol, starting from 1,4-dichlorobenzene and utilizing a catalytic reduction with hydrazine hydrate followed by a Bamberger rearrangement, offers several advantages. The research specifically highlights the mild reaction conditions, high yield, and straightforward product treatment as key benefits of this synthetic route. []
Q2: What is the role of 2,5-Dichloro-4-aminophenol in the research on trapping dioxygen dissolved in water?
A2: While the provided abstract doesn't explicitly state the role of 2,5-Dichloro-4-aminophenol, it mentions a comparison of "hydroquinone, gallic acid and aminophenols" as organocatalysts. This suggests that 2,5-Dichloro-4-aminophenol, being an aminophenol, is being investigated for its potential catalytic activity in the trapping of dissolved dioxygen. Further details on its specific role, reaction mechanism, and efficacy compared to other organocatalysts would require access to the full research paper. []
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